molecular formula C9H6ClF2N3O2 B2495835 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676522-75-1

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2495835
CAS No.: 676522-75-1
M. Wt: 261.61
InChI Key: XKXGJLSKVFZORV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a chloro(difluoro)methyl group (-CF2Cl), at position 5 with a methyl group (-CH3), and at position 2 with a carboxylic acid (-COOH) (Fig. 1). Molecular Formula: C₉H₇ClF₂N₃O₂. Molecular Weight: 283.63 g/mol. Key Properties: The chloro(difluoro)methyl group is electron-withdrawing, influencing the core’s electronic density and reactivity. Applications: Pyrazolo[1,5-a]pyrimidines are explored in drug development for their affinity to biological targets such as kinases, receptors, and enzymes.

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXGJLSKVFZORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 2 undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters.

  • Amidation : Forms amides with primary/secondary amines via carbodiimide-mediated coupling (EDC/HOBt) .

Example :
C9H6ClF2N3O2+R-OHH+C9H5ClF2N3O2R+H2O\text{C}_{9}\text{H}_{6}\text{ClF}_{2}\text{N}_{3}\text{O}_{2} + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{9}\text{H}_{5}\text{ClF}_{2}\text{N}_{3}\text{O}_{2}\text{R} + \text{H}_{2}\text{O}
Yields typically exceed 70% under optimized conditions.

Nucleophilic Substitution at the Halogenated Site

The chloro(difluoro)methyl group at position 7 participates in nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides :

ReagentProductConditionsYield (%)
Sodium methoxide7-(Methoxy-difluoromethyl) derivativeDMF, 60°C, 6h65
Piperidine7-(Piperidinyl-difluoromethyl) analogTHF, rt, 12h58
ThioureaThioether derivativeEtOH, reflux, 8h72

The electron-withdrawing effect of fluorine atoms enhances the electrophilicity of the adjacent carbon .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at positions 3 and 6 :

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at position 3 .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives for solubility enhancement .

Key Observation :
Substituents at position 5 (methyl group) direct electrophiles to the less hindered positions .

Decarboxylation Under Thermal Stress

Decarboxylation occurs at temperatures >200°C, producing CO₂ and the corresponding decarboxylated pyrazolo[1,5-a]pyrimidine:
C9H6ClF2N3O2ΔC8H5ClF2N3O+CO2\text{C}_{9}\text{H}_{6}\text{ClF}_{2}\text{N}_{3}\text{O}_{2} \xrightarrow{\Delta} \text{C}_{8}\text{H}_{5}\text{ClF}_{2}\text{N}_{3}\text{O} + \text{CO}_{2}
This reaction is utilized to generate intermediates for further functionalization.

Comparative Reactivity with Analogous Compounds

CompoundReactivity SiteKey Difference
7-(Difluoromethyl) triazolo analogTriazole ringHigher thermal stability
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Ketone groupSusceptible to redox reactions
3-Formylpyrazolo[1,5-a]pyrimidine Aldehyde functionalityProne to nucleophilic addition

Mechanistic Insights

  • Steric Effects : The methyl group at position 5 hinders electrophilic attack at position 5, favoring positions 3 and 6 .

  • Electronic Effects : The chloro(difluoro)methyl group withdraws electron density, activating the core for electrophilic substitution .

Scientific Research Applications

Anticancer Activity

Research has shown that 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit tumor growth through mechanisms that involve the modulation of specific signaling pathways.

  • Case Study : In vitro studies revealed that this compound effectively induces apoptosis in colorectal cancer cells by activating caspase pathways, thereby promoting cell death while sparing normal cells .

Antiviral Properties

This compound has also been investigated for its antiviral potential. Preliminary studies indicate that it may inhibit viral replication in certain pathogens, making it a candidate for further research in antiviral drug development.

  • Research Findings : A study highlighted its effectiveness against influenza viruses, suggesting that it interferes with viral entry into host cells, thus reducing infection rates .

Toxicological Considerations

While the compound shows promise in therapeutic applications, its safety profile must be evaluated comprehensively. Toxicological assessments are essential to understand the potential side effects and risks associated with its use.

Property Value
Hazard ClassificationIrritant
LD50 (rat)Not yet determined
MutagenicityUnder investigation

Mechanism of Action

The mechanism of action of 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Compound 1 : Mycro3 (Ethyl 5-[({7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate)
  • Molecular Formula : C₂₅H₂₂ClF₂N₅O₅.
  • Molecular Weight : 526.9 Da.
  • Key Features : Incorporates a 2-furyl group at position 5 and an ethyl ester at position 4 of a pyrazole side chain.
  • Pharmacokinetics : Oral administration achieves a maximum blood concentration of 427 ng/mL (0.8 µM) with sustained levels up to 12 hours, demonstrating bioavailability despite high molecular weight .
Compound 2 : 5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Molecular Formula : C₉H₅F₅N₃O₂.
  • Molecular Weight : 306.15 g/mol.
  • Key Features : Substitution with a pentafluoroethyl (-CF2CF3) group at position 5.
  • Comparison : Increased fluorination enhances metabolic stability and lipophilicity (higher logP), but may reduce solubility. The target compound’s -CF2Cl group offers a balance between electronic effects and steric bulk .
Compound 3 : 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 725699-03-6)
  • Molecular Formula : C₉H₁₁F₂N₃O₂.
  • Molecular Weight : 231.20 g/mol.
  • Key Features : Partial saturation of the pyrimidine ring (tetrahydro form).

Data Table: Key Comparative Metrics

Compound Name Molecular Formula MW (g/mol) Substituents (Position) logP (Predicted) Key Application Reference
Target Compound C₉H₇ClF₂N₃O₂ 283.63 7-CF2Cl, 5-CH3, 2-COOH ~1.8 Drug development (inferred)
Mycro3 C₂₅H₂₂ClF₂N₅O₅ 526.90 7-CF2Cl, 5-furyl, 4-COOEt ~3.5 Oncology (PET/CT imaging)
5-Methyl-7-pentafluoroethyl C₉H₅F₅N₃O₂ 306.15 7-CF2CF3, 5-CH3, 2-COOH ~2.5 Metabolic stability
725699-03-6 (tetrahydro derivative) C₉H₁₁F₂N₃O₂ 231.20 7-CF2H, 5-CH3 (saturated ring) ~1.2 Undisclosed
PI3Kδ Inhibitor (Compound 13) C₂₀H₁₈F₂N₄O₃ 400.38 7-morpholine, 5-benzimidazole ~2.8 Kinase inhibition

Biological Activity

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 676522-75-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological activity, and potential applications in medicinal chemistry, particularly focusing on anticancer and antimicrobial properties.

  • Molecular Formula : C₉H₆ClF₂N₃O₂
  • Molecular Weight : 261.61 g/mol
  • CAS Number : 676522-75-1

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with various electrophilic agents. Recent advancements have improved the efficiency of these synthesis routes, allowing for the incorporation of functional groups that enhance biological activity.

Anticancer Activity

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study focused on various derivatives demonstrated that certain modifications can lead to enhanced cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. The following table summarizes key findings related to anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54966% viability at 100 µMInduction of apoptosis
Compound 21 (similar structure)A54978% viability at 100 µMInhibition of cell proliferation

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was evaluated using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays. The results are summarized below:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus (MRSA)32Moderate
Escherichia coli64Weak

These findings suggest that while the compound exhibits some antimicrobial effects, further modifications may be necessary to enhance its efficacy against resistant strains .

Case Studies

Several case studies have highlighted the potential applications of pyrazolo[1,5-a]pyrimidines in drug development:

  • Case Study on Lung Cancer : A derivative similar to this compound was tested in vivo in mouse models. Results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.
  • Case Study on Antimicrobial Resistance : Another study investigated the use of this compound against biofilms formed by Staphylococcus aureus. The results showed that it could disrupt biofilm formation at sub-MIC concentrations, suggesting a dual role as both an antimicrobial and a biofilm disruptor.

Q & A

Q. What are the validated synthetic routes for 7-[chloro(difluoromethyl)]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?

A common approach involves chlorination of precursor pyrazolo[1,5-a]pyrimidine derivatives using phosphorus oxychloride (POCl₃) in the presence of triethylamine. For example, substituting hydroxyl groups at position 7 with chlorine requires refluxing in 1,4-dioxane at elevated temperatures (3–6 hours), yielding ~67–70% pure product after column chromatography and recrystallization . Key factors affecting yield include stoichiometry of POCl₃ (excess improves substitution efficiency) and solvent polarity during purification.

Table 1: Representative Synthesis Conditions

PrecursorReagent SystemTime (h)Yield (%)Purification Method
7-hydroxy analogPOCl₃, Et₃N, 1,4-dioxane367Column chromatography (petroleum ether/EtOAc 9:1)
7-amino analogNaNO₂, HCl, H₂O562Recrystallization (ethanol)

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers confirm the core scaffold?

  • ¹H/¹³C NMR : Aromatic protons in pyrazolo[1,5-a]pyrimidine resonate between δ 6.2–8.4 ppm, with methyl groups at δ 2.3–2.5 ppm. Carboxylic acid protons (if present) appear as broad singlets near δ 12–13 ppm .
  • IR : Stretching vibrations for C=O (carboxylic acid) at ~1700 cm⁻¹ and C-F (difluoromethyl) at 1100–1200 cm⁻¹ .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with bond lengths confirming pyrimidine N–C distances (1.32–1.37 Å) and planarity of the fused ring system .

Q. How does the difluoromethyl group impact solubility and reactivity in aqueous vs. organic media?

The difluoromethyl (-CF₂H) group enhances lipophilicity (logP ~2.5–3.0), reducing aqueous solubility but improving membrane permeability. Reactivity studies show that the C–F bond is resistant to hydrolysis under physiological pH, making it stable in biological assays. In contrast, the carboxylic acid moiety allows salt formation (e.g., sodium salts) for improved aqueous solubility in buffered solutions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies often arise from substituent effects at positions 3 and 5. For example:

  • Position 3 (aryl groups) : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to kinases (e.g., KDR) by stabilizing π-π interactions, while bulky substituents (e.g., phenyl) may sterically hinder target engagement .
  • Position 5 (methyl vs. furan) : Methyl groups improve metabolic stability, whereas furan derivatives exhibit higher potency in COX-2 inhibition assays due to hydrogen bonding with active-site residues .

Table 2: Biological Activity vs. Substituent Effects

CompoundSubstituent (Position 3)IC₅₀ (nM)Target
A-Ph120KDR kinase
B-CF₃45KDR kinase
C-CH₃>1000COX-2
D-Furan-2-yl220COX-2

Q. How can computational modeling guide the design of derivatives with improved selectivity for adenosine receptors?

Molecular docking (e.g., Glide SP/XP) using A₂A receptor crystal structures (PDB: 3REY) identifies critical interactions:

  • The carboxylic acid forms salt bridges with His264 and Asn253.
  • Difluoromethyl groups occupy hydrophobic subpockets near Leu248.
  • Methyl at position 5 minimizes off-target binding to A₁ receptors by reducing steric clashes . Free energy perturbation (FEP) calculations further optimize substituent size and polarity for ΔG < -9 kcal/mol .

Q. What experimental and analytical methods validate metabolic stability in hepatic microsome assays?

  • LC-MS/MS : Monitor parent compound depletion in human liver microsomes (HLM) over 60 minutes. Half-life (t₁/₂) >60 min indicates favorable stability.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition (IC₅₀ >10 µM preferred) .
  • Metabolite ID : High-resolution MS/MS identifies primary oxidative pathways (e.g., defluorination or hydroxylation at position 7) .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings for aryl-substituted analogs?

  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling electron-deficient aryl boronic acids.
  • Solvent/base optimization : Use DMF/H₂O (3:1) with K₂CO₃ for polar substrates; toluene/EtOH with Cs₂CO₃ for non-polar systems.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining yields >75% .

Q. What crystallographic parameters ensure accurate refinement of pyrazolo[1,5-a]pyrimidine derivatives?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker APEX-II diffractometer.
  • Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. H atoms are treated as riding (C–H = 0.93–0.96 Å) .
  • Validation : Check R-factor convergence (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for pyrazolo[1,5-a]pyrimidine analogs?

Variations in assay conditions (e.g., cell line, incubation time) and impurity profiles (e.g., residual Pd in cross-coupled products) significantly alter results. For example:

  • Impurity effects : Pd contamination >0.1% artificially elevates IC₅₀ in MTT assays.
  • Cell line specificity : Analogues show 10-fold higher potency in HeLa vs. MCF-7 cells due to differential expression of target kinases .

Q. How to reconcile discrepancies in logD values measured by shake-flask vs. chromatographic methods?

Shake-flask (gold standard) measures logD at pH 7.4 via partitioning between octanol and buffer. Chromatographic methods (e.g., HPLC-C18) correlate poorly for ionizable compounds like carboxylic acids. For accurate logD:

  • Use potentiometric titration (GLpKa) to account for ionization states.
  • Validate with orthogonal methods (e.g., PAMPA permeability) .

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